molecular formula C23H17N3O2 B2877682 2-((2,4-dioxo-3-(m-tolyl)-3,4-dihydroquinazolin-1(2H)-yl)methyl)benzonitrile CAS No. 899782-78-6

2-((2,4-dioxo-3-(m-tolyl)-3,4-dihydroquinazolin-1(2H)-yl)methyl)benzonitrile

Cat. No. B2877682
CAS RN: 899782-78-6
M. Wt: 367.408
InChI Key: CWYNTPKWDOLMEU-UHFFFAOYSA-N
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Description

2-((2,4-dioxo-3-(m-tolyl)-3,4-dihydroquinazolin-1(2H)-yl)methyl)benzonitrile is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the quinazoline family of compounds, which have been found to exhibit a wide range of biological activities. In

Scientific Research Applications

Unique Regioselectivity and Activation Methods

Studies highlight the regioselective alkylation of amines and the use of benzoxazole as a directing group, suggesting potential for targeted synthesis and modifications of complex organic molecules, including quinazolinone derivatives. These methods may be applicable for modifying or synthesizing derivatives of the specified compound for specific scientific purposes (Lahm & Opatz, 2014).

Synthesis of New Derivatives

Research on the synthesis of new pyrazoloquinazolinone and quinazolinone derivatives provides a foundation for understanding how different functional groups and synthetic pathways can be employed to create novel compounds with potential applications in medicinal chemistry and material science (El-Khamry et al., 2006).

Magnetic Field Effects on Chemical Kinetics

Investigations into the effects of magnetic fields on chemical kinetics and related phenomena, including the behavior of free radicals and the recombination rate constants, could provide insights into the physical chemistry aspects of similar compounds. Such studies could explore the potential of magnetic fields in influencing the synthesis or stability of complex organic molecules (Steiner & Ulrich, 1989).

Antimicrobial Activity of Derivatives

Research on the antimicrobial activity of benzo and naphthonitrile derivatives sheds light on the biological applications of such compounds. By examining the structure-activity relationships, researchers can potentially design derivatives of the specified compound with enhanced antimicrobial properties (Fadda et al., 2013).

Luminescence Enhancement in Lanthanide Complexes

Studies on the modulation of near-infrared luminescence in lanthanide complexes through the use of specific ligands provide a pathway for the development of materials with potential applications in imaging, sensing, and light-emitting devices. This research can guide the design of quinazolinone-based ligands for enhancing the optical properties of lanthanide complexes (Shavaleev et al., 2009).

properties

IUPAC Name

2-[[3-(3-methylphenyl)-2,4-dioxoquinazolin-1-yl]methyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O2/c1-16-7-6-10-19(13-16)26-22(27)20-11-4-5-12-21(20)25(23(26)28)15-18-9-3-2-8-17(18)14-24/h2-13H,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWYNTPKWDOLMEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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